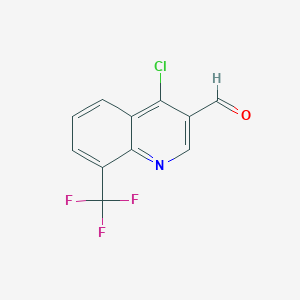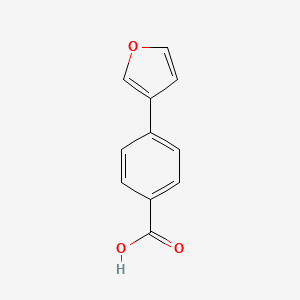
4-(Furan-3-yl)benzoic acid
Overview
Description
4-(Furan-3-yl)benzoic acid is a chemical compound with the molecular formula C11H8O3 . It is a derivative of benzoic acid, where a furan ring is attached to the fourth carbon of the benzene ring .
Synthesis Analysis
The synthesis of furan compounds, including this compound, has been a topic of recent research. Some classical methods have been modified and improved, while other new methods have been developed . A variety of catalysts have been used for these transformations . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a furan ring at the fourth carbon. The benzene ring also has a carboxylic acid group attached to it . The molecular weight of the compound is 188.18 g/mol .Chemical Reactions Analysis
Furan compounds, including this compound, are important building blocks in organic chemistry . They are involved in a variety of chemical reactions, including cycloaddition and cycloisomerization reactions . Benzofuran derivatives have been synthesized from biomass via furan platform chemicals .Scientific Research Applications
Synthesis Processes
Diels–Alder and Dehydration Reactions : A study by Mahmoud et al. (2015) describes the synthesis of benzoic acid from furan through Diels–Alder and dehydration reactions, highlighting a two-step reaction protocol that minimizes side reactions (Mahmoud et al., 2015).
Microwave Assisted Synthesis : Sodha et al. (2003) reported the synthesis of certain benzoic acids using microwave irradiation, enhancing reaction rates significantly compared to conventional methods (Sodha et al., 2003).
Oxidative Heterodimerization Reaction : Ma et al. (2005) explored the Pd(II)-catalyzed oxidative heterodimerization reaction for synthesizing polysubstituted furanimines, offering an efficient route not achievable by known methods (Ma et al., 2005).
Complex Formation and Characterization
Mixed Ligand Complexes with Tungsten(VI) : Research by Saleem et al. (2008) focused on the preparation and characterization of tungsten(VI) complexes containing benzoic acid derivatives, highlighting their elemental analysis and spectral properties (Saleem et al., 2008).
Group-6 Metal Carbonyl Complexes : Saleem et al. (2012) synthesized carbonyl complexes of Chromium, molybdenum, and tungsten with benzoic acid derivatives. These complexes were characterized by various spectroscopic methods (Saleem et al., 2012).
Cyano Complexes of Oxotungsten(IV) : In 2010, Saleem et al. studied the reactions of oxotungsten(IV) with various aroyl hydrazone ligands, including benzoic acid derivatives, to yield complexes characterized by multiple spectroscopic techniques (Saleem et al., 2010).
Chemical Synthesis and Modification
Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines : Quiroga et al. (2007) developed a novel method for preparing benzoic acids using a solvent-free cyclocondensation process, highlighting its regiospecific nature and efficiency (Quiroga et al., 2007).
Cascade Carboxylative Annulation : Liao et al. (2005) demonstrated a method to generate benzo[b]furan-3-carboxylic acids from precursors via a Pd(II)-mediated cascade carboxylative annulation, forming three new bonds in a single step (Liao et al., 2005).
Antibacterial Activity
- Antibacterial Activity of Schiff Bases : Parekh et al. (2005) synthesized Schiff bases derived from 4-aminobenzoic acid, including furan-2-ylmethylene derivatives, and evaluated their antibacterial potential against various bacterial strains (Parekh et al., 2005).
Future Directions
Furan compounds, including 4-(Furan-3-yl)benzoic acid, are attracting more attention due to their biological activities and potential applications in many aspects . They are potential natural drug lead compounds . The synthesis of furan compounds is a topic of ongoing research, with recent advances in the synthesis methods . The future directions in this field may include the development of new synthesis methods and the exploration of the biological activities of these compounds .
Mechanism of Action
Pharmacokinetics (ADME Properties)
- The compound’s absorption occurs primarily in the gastrointestinal tract. It likely distributes throughout tissues due to its lipophilic nature. Liver enzymes may metabolize 4-(Furan-3-yl)benzoic acid. The compound is likely conjugated with glycine and excreted as hippuric acid .
Biochemical Analysis
Biochemical Properties
4-(Furan-3-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The binding of this compound to these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to interact with certain transport proteins, affecting the transport of other molecules across cellular membranes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by modulating cell signaling pathways such as the MAPK/ERK pathway. This compound also influences gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival. Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to conformational changes that affect their activity. For example, the binding of this compound to cytochrome P450 enzymes can result in either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can act as an allosteric modulator, binding to sites other than the active site and inducing changes in enzyme activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of metabolic enzymes and persistent changes in gene expression. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, this compound can become toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, while exceeding this threshold can result in toxicity. These findings highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The compound can also interact with cofactors such as NADPH, which are required for the enzymatic reactions. The metabolic flux of this compound can influence the levels of other metabolites in the cell, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transport proteins. These proteins facilitate the movement of the compound across cellular membranes, allowing it to reach its target sites. The distribution of this compound can vary based on the tissue type and the presence of transporters. In some cases, the compound may accumulate in certain tissues, leading to localized effects. The interaction with binding proteins can also influence the bioavailability and activity of this compound .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through the presence of targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall efficacy. For example, the accumulation of this compound in the mitochondria can influence mitochondrial function and energy production .
properties
IUPAC Name |
4-(furan-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)9-3-1-8(2-4-9)10-5-6-14-7-10/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVDLVIYBANTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659613 | |
| Record name | 4-(Furan-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890715-18-1 | |
| Record name | 4-(Furan-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



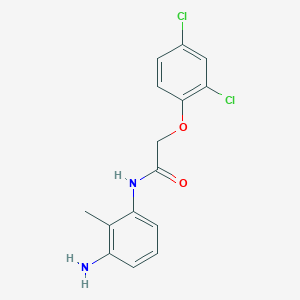
![3-Amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B1437095.png)
![3-[(2-Chlorobenzyl)amino]-N-methylpropanamide](/img/structure/B1437098.png)
![N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline](/img/structure/B1437101.png)
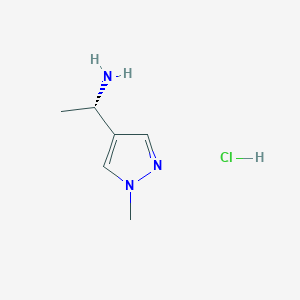
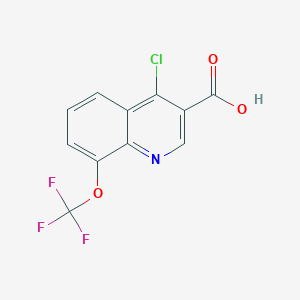
![5-((2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-12-(benzoyloxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-9-yl) 3-(tert-butyl) (4S,5R)-2-(4-methoxyphenyl)-4-phenyloxazolidine-3,5-dicarboxylate](/img/structure/B1437104.png)
![N-[2-(2,3-Dimethoxyphenyl)ethyl]-2-chlorobenzamide](/img/structure/B1437106.png)


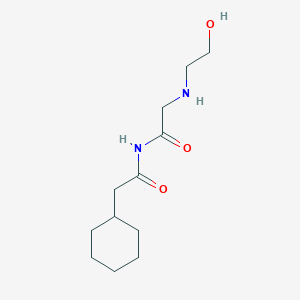
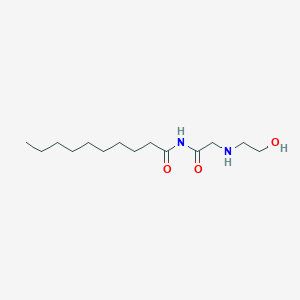
![(R)-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1437115.png)
